molecular formula C17H15ClN4O2 B2718312 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide CAS No. 865287-25-8

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide

Cat. No.: B2718312
CAS No.: 865287-25-8
M. Wt: 342.78
InChI Key: HJJSKOZCACIANW-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

Target of Action

It is known that the compound has been tested against three mycobacterium tuberculosis cell lines , suggesting that its targets may be proteins or enzymes essential for the growth and survival of these bacteria.

Mode of Action

The exact mode of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide is currently under investigation . The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electronic interactions, potentially disrupting their normal function.

Result of Action

The result of the action of This compound is the inhibition of Mycobacterium tuberculosis cell growth . This suggests that the compound may have potential as a novel antitubercular agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 4-(dimethylamino)benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide
  • N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide
  • N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide

Uniqueness

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide stands out due to the presence of the 4-chlorophenyl group, which imparts unique electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-22(2)14-9-5-11(6-10-14)15(23)19-17-21-20-16(24-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJSKOZCACIANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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